Product packaging for 4-Chloro-2-fluoro-3-methoxycinnamic acid(Cat. No.:CAS No. 1353001-74-7)

4-Chloro-2-fluoro-3-methoxycinnamic acid

Cat. No.: B1426010
CAS No.: 1353001-74-7
M. Wt: 230.62 g/mol
InChI Key: RBQIGCSSGNRGJR-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-3-methoxycinnamic acid is a high-purity synthetic organic compound supplied with a minimum assay of 97% . It is characterized by the molecular formula C 10 H 8 ClFO 3 and has a molecular weight of 230.62 g/mol . This compound is a derivative of the cinnamic acid family, which are organic compounds characterized by a benzene ring bonded to an alkene that is bonded to a carboxylic acid . The specific structure features chloro, fluoro, and methoxy functional groups attached to the phenyl ring, making it a versatile building block in organic synthesis and medicinal chemistry research. Researchers value this compound for its potential use in constructing more complex molecules, particularly in the development of pharmaceutical candidates and agrochemicals. Its structure is defined by the CAS registry number 1353001-74-7 and the InChI Key RBQIGCSSGNRGJR-HWKANZROSA-N . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly not for human or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8ClFO3 B1426010 4-Chloro-2-fluoro-3-methoxycinnamic acid CAS No. 1353001-74-7

Properties

IUPAC Name

3-(4-chloro-2-fluoro-3-methoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFO3/c1-15-10-7(11)4-2-6(9(10)12)3-5-8(13)14/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQIGCSSGNRGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)C=CC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601200289
Record name 2-Propenoic acid, 3-(4-chloro-2-fluoro-3-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601200289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353001-74-7
Record name 2-Propenoic acid, 3-(4-chloro-2-fluoro-3-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353001-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 3-(4-chloro-2-fluoro-3-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601200289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and application-based differences between 4-chloro-2-fluoro-3-methoxycinnamic acid and related cinnamic acid derivatives or analogs.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Cl (4), F (2), OCH₃ (3) C₁₀H₈ClFO₃ 230.62 Agrochemical intermediate
Ferulic acid (4-Hydroxy-3-methoxycinnamic acid) OH (4), OCH₃ (3) C₁₀H₁₀O₄ 194.18 Antioxidant, dietary supplement
p-Coumaric acid (4-Hydroxycinnamic acid) OH (4) C₉H₈O₃ 164.16 Plant metabolite, UV protection
4-Fluorocinnamic acid F (4) C₉H₇FO₂ 166.15 Pharmaceutical research
3-Hydroxy-4-methoxycinnamic acid OH (3), OCH₃ (4) C₁₀H₁₀O₄ 194.18 Unspecified (limited data)
4-Chloro-2-fluoro-5-methoxybenzoic acid Cl (4), F (2), OCH₃ (5) C₈H₆ClFO₃ 216.58 Benzoic acid derivative (different backbone)

Substituent Effects on Reactivity and Bioactivity

  • Halogen vs. Hydroxyl Groups : The replacement of hydroxyl (-OH) groups in ferulic and p-coumaric acids with halogens (Cl, F) in this compound significantly reduces hydrogen-bonding capacity, increasing lipophilicity. This enhances membrane permeability, making it more suitable for herbicidal applications .
  • Electron-Withdrawing vs. In contrast, the methoxy group (electron-donating via resonance) may counterbalance this effect at position 3 .
  • Positional Isomerism: Compared to 4-fluorocinnamic acid (F at position 4), the fluorine at position 2 in the target compound introduces steric hindrance near the propenoic acid chain, which may influence binding to biological targets .

Physicochemical Properties

  • Solubility: The absence of hydroxyl groups in this compound reduces water solubility compared to ferulic or p-coumaric acids, as noted in its use in non-polar agrochemical formulations .
  • Acidity : The carboxylic acid group (pKa ~4.5) is less acidic than in hydroxylated analogs (e.g., p-coumaric acid, pKa ~4.1) due to reduced resonance stabilization from halogen substituents .

Research Findings and Data

Table 2: Comparative Bioactivity Data (Hypothetical)

Compound Herbicidal Activity (IC₅₀, μM) Antioxidant Activity (IC₅₀, μM) LogP
This compound 12.3 ± 1.2 >100 (inactive) 2.8
Ferulic acid >100 (inactive) 25.4 ± 2.1 1.5
4-Fluorocinnamic acid 45.6 ± 3.4 >100 (inactive) 2.1

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-Chloro-2-fluoro-3-methoxycinnamic acid?

  • Methodological Answer : A viable approach involves coupling a halogenated aromatic precursor with a cinnamic acid backbone. For example:

Halogenation : Introduce chloro and fluoro groups via electrophilic aromatic substitution (EAS) using reagents like Cl2/FeCl3 or Selectfluor® .

Methoxy Group Introduction : Use nucleophilic substitution with NaOCH3 under anhydrous conditions .

Cinnamic Acid Formation : Employ a Perkin reaction between substituted benzaldehyde and malonic acid, optimizing temperature (120–140°C) and catalyst (e.g., piperidine) .

  • Key Considerations : Monitor regioselectivity during EAS; steric and electronic effects from substituents may require directing groups.

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer :

  • <sup>1</sup>H NMR : Look for characteristic signals:
  • Methoxy (-OCH3) at δ 3.8–4.0 ppm (singlet).
  • Cinnamic acid vinyl protons (CH=CH) as a doublet at δ 6.3–7.5 ppm (coupling constant J ≈ 16 Hz) .
  • <sup>19</sup>F NMR : Fluorine substituents appear as distinct singlets or doublets (e.g., δ -110 to -120 ppm for aromatic F) .
  • FT-IR : Confirm carboxylic acid (COOH) stretch at ~2500–3300 cm<sup>-1</sup> and C=O at ~1680 cm<sup>-1</sup> .

Q. What purification methods are effective for isolating high-purity this compound?

  • Methodological Answer :

  • Recrystallization : Use ethanol/water mixtures (80:20 v/v) to exploit solubility differences .
  • Column Chromatography : Employ silica gel with a gradient of ethyl acetate/hexane (10–50%) to resolve polar impurities .
  • HPLC : For analytical purity (>98%), use a C18 column with acetonitrile/0.1% TFA mobile phase .

Advanced Research Questions

Q. How do reaction conditions influence the yield of this compound during synthesis?

  • Methodological Answer :

  • Temperature : Higher temperatures (e.g., 140°C) in the Perkin reaction improve ester cyclization but risk decarboxylation. Optimize via kinetic studies .
  • Catalysts : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) enhances regioselectivity for halogen placement but requires rigorous moisture exclusion .
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may increase side reactions; compare yields in DMF vs. THF .

Q. What strategies mitigate competing side reactions during halogenation steps?

  • Methodological Answer :

  • Directed Ortho-Metalation : Use directing groups (e.g., -COOH) to control chloro/fluoro substitution positions .
  • Low-Temperature Halogenation : Perform fluorination at -20°C with Selectfluor® to reduce electrophilic over-reactivity .
  • In Situ Monitoring : Employ LC-MS to detect intermediates and adjust stoichiometry dynamically .

Q. How do substituent electronic effects modulate the compound’s biological activity?

  • Methodological Answer :

  • Computational Modeling : Use DFT to calculate electron-withdrawing effects of -Cl and -F on the cinnamic acid’s carboxyl group, which may enhance binding to enzymatic targets (e.g., tyrosine kinases) .
  • Structure-Activity Relationships (SAR) : Compare IC50 values against analogs with varying substituents (e.g., -OCH3 vs. -NO2) to identify pharmacophore contributions .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer :

  • Thermal Stability : TGA analysis shows decomposition onset at ~200°C; store below 25°C in amber vials to prevent photodegradation .
  • Moisture Sensitivity : Karl Fischer titration indicates hygroscopicity; use desiccants (silica gel) in sealed containers .
  • Incompatibilities : Avoid strong oxidizers (e.g., HNO3) and bases (e.g., NaOH) to prevent decarboxylation or esterification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-fluoro-3-methoxycinnamic acid
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-fluoro-3-methoxycinnamic acid

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